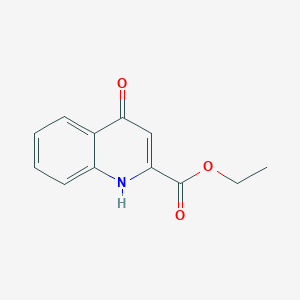

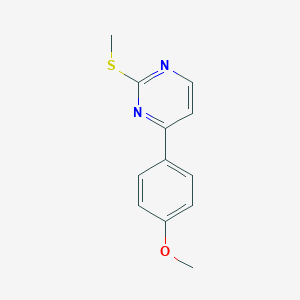

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine

Vue d'ensemble

Description

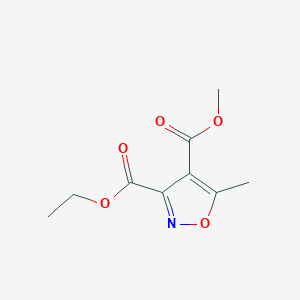

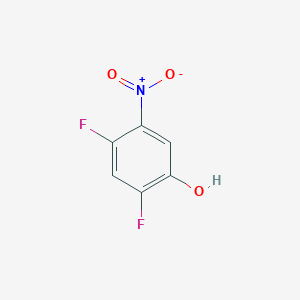

The compound “4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis information for “4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine” was not found, there are related compounds such as redox-active triphenylamine-based materials with methoxy protecting groups . These were synthesized and their electrochemical, photoluminescence (PL), and electrochromic (EC) behaviors were investigated .Applications De Recherche Scientifique

Synthesis and Derivative Formation

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine and its derivatives have been extensively researched in synthetic chemistry. A study by Jadhav et al. (2022) details the synthesis of various pyrimidine derivatives, including the transformation of a synthesized chalcone into 6-(4-methoxyphenyl)-4- phenyl-1,6-dihydropyrimidin-2-amine, followed by further reactions to yield novel pyrimido[1,2-a] pyrimidines (Jadhav, Jadhav, Kale, & Sirsat, 2022).

Structural Analysis

The structural properties of related compounds have been analyzed in various studies. Li et al. (2006) investigated the crystal structure of a closely related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]-pyrimidine, highlighting its planar structure and potential as an active site for biological interactions (Li, Ming, Guo, Wei-Si, Wen, Li-rong, & Qu, 2006).

Potential Anticancer Properties

A recent study by El-Dydamony et al. (2022) focused on a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives. These compounds showed promising cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer treatment (El-Dydamony et al., 2022).

Synthesis of Heterocycles

The compound has been used in the synthesis of various heterocycles. Mahata et al. (2003) described the use of a related compound, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, as a synthon for the synthesis of five and six-membered heterocycles, demonstrating the versatility of these compounds in organic synthesis (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Corrosion Inhibition

In the field of materials science, a study by Onyeachu et al. (2019) explored the use of a pyrimidine-based compound as a corrosion inhibitor for steel in brine solutions, highlighting its potential application in industrial settings (Onyeachu, Quraishi, Obot, & Haque, 2019).

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-15-10-5-3-9(4-6-10)11-7-8-13-12(14-11)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEYAIQJLUJSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384867 | |

| Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine | |

CAS RN |

148990-17-4 | |

| Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds interact with their target and what are the downstream effects?

A1: Research indicates that certain derivatives within this series, specifically compound 7f (bearing three methoxy groups), exhibit promising anticancer activity, particularly against leukemia K562 cells. [] This activity stems from the compound's ability to inhibit the PI3K/AKT signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. []

- Cell cycle arrest at the S-phase: Preventing DNA replication and halting tumor cell proliferation. []

- Caspase-3 dependent apoptosis induction: Triggering programmed cell death in the targeted cancer cells. []

- Modulation of key protein expression: Impacting the expression levels of PI3K, phosphorylated PI3K (p-PI3K), AKT, phosphorylated AKT (p-AKT), Cyclin D1, and NFΚβ, all crucial players in cancer cell survival and proliferation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)